molecular formula C12H6Br2N2 B1368920 2,9-Dibromo-1,10-phenanthroline CAS No. 39069-02-8

2,9-Dibromo-1,10-phenanthroline

Cat. No. B1368920
CAS RN: 39069-02-8
M. Wt: 338 g/mol
InChI Key: QNLGXYVSHITTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dibromo-1,10-phenanthroline is an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes .


Synthesis Analysis

The synthesis of 2,9-Dibromo-1,10-phenanthroline involves several steps. One method involves the use of a Ni catalyst to polymerize 5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other .


Molecular Structure Analysis

The molecular formula of 2,9-Dibromo-1,10-phenanthroline is C12H6Br2N2 . The crystal structure of 2,9-Dibromo-1,10-phenanthroline reveals that all bond lengths and angles are within normal ranges . A very stable one-dimensional (1D) layered structure is formed by π⋅⋅⋅π stacking interactions between 2,9-dibromo-1,10-phenanthroline molecules that pack along the crystallographic b axis .


Chemical Reactions Analysis

The chemical reactions involving 2,9-Dibromo-1,10-phenanthroline are complex and varied. For instance, it can be used as a monomer in the polymerization process to form helical polymers .


Physical And Chemical Properties Analysis

The molecular weight of 2,9-Dibromo-1,10-phenanthroline is 338.00 g/mol . The compound forms a very stable one-dimensional (1D) layered structure due to π⋅⋅⋅π stacking interactions .

Scientific Research Applications

  • Synthesis of Phenanthroline Derivatives : 2,9-Dibromo-1,10-phenanthroline is a crucial intermediate in the synthesis of various phenanthroline derivatives. These derivatives have potential applications in coordination chemistry and as ligands in metal-promoted reactions, including asymmetric catalysis. One study demonstrates the coupling of 1,10-phenanthroline with ketones to produce various substituted phenanthrolines, which can be further functionalized for diverse applications (O'Neill & Helquist, 1999).

  • Photocatalytic Applications : Certain derivatives of 2,9-Dibromo-1,10-phenanthroline, when coordinated with copper(I), show promising photocatalytic behavior. This has been explored for applications in photoredox catalysis, an area of interest in green chemistry. The study by Cetin et al. (2017) delves into the synthesis, characterization, and catalytic applications of these copper(I) complexes, showing their potential in atom-transfer radical-addition reactions (Cetin et al., 2017).

  • Ion Sensing and Selective Ion Transport : Derivatives of 2,9-Dibromo-1,10-phenanthroline serve as effective ionophores for sensing and selective ion transport of alkali metal ions. A study highlights the use of these derivatives as sensing agents for ion-selective electrodes and fluorometry, demonstrating their selectivity and efficiency in recognizing specific ions (Sugihara & Hiratani, 1996).

  • Chemosensing of Cations and Anions : 1,10-phenanthroline ligands, including derivatives of 2,9-Dibromo-1,10-phenanthroline, have been studied for their chemosensing capabilities. These ligands are used to develop sensors for detecting various cations and anions, relevant in environmental and biological systems. The perturbations in their photophysical properties upon substitution make them suitable for such applications (Alreja & Kaur, 2016).

  • Extraction of Trivalent f-Ions in Ionic Liquids : Phenanthroline derivatives are investigated for their potential in selectively separating trivalent f-ions. The study by Dehaudt et al. (2016) shows how 1,10-phenanthroline-2,9-dicarboxamide complexants, when decorated with alkyl chains and imidazolium cations, can efficiently extract Americium over Europium in ionic liquids, highlighting their utility in nuclear waste management (Dehaudt et al., 2016).

  • Construction of Ligands for Various Purposes : Phenanthroline-based ligands, derived from compounds like 2,9-Dibromo-1,10-phenanthroline, are versatile in metal ion binding and exhibit unique properties like luminescence and DNA intercalation. These properties are harnessed in developing chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

  • Coordination Chemistry : The versatility of 2,9-Dibromo-1,10-phenanthroline in forming complexes with various metal ions is pivotal in coordination chemistry. The study by Abushamleh & Goodwin (1980) demonstrates the synthesis of complexes with bivalent metals like iron, cobalt, nickel, and copper, exploring their coordination behaviors (Abushamleh & Goodwin, 1980).

  • Polymerization and Material Science Applications : The polymerization of derivatives like 5,6-Dibromo-1,10-phenanthroline, closely related to 2,9-Dibromo-1,10-phenanthroline, leads to the formation of helical polymers. Yang & Nakano (2015) demonstrate the Ni-catalyzed polymerization yielding polymers with densely stacked phenanthroline moieties, which have potential applications in material science (Yang & Nakano, 2015).

properties

IUPAC Name

2,9-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXYVSHITTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572878
Record name 2,9-Dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dibromo-1,10-phenanthroline

CAS RN

39069-02-8
Record name 2,9-Dibromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (9) (8.4 g; 29.1 mmol), phosphorus oxybromide (3.25 g; 174 mmol) and phosphorus pentachloride (15.4 g; 35.8 mmol) were added in an ice bath. The reaction temperature was raised to 65 to 75° C., and the resulting reaction mixture was stirred for 5.5 hours. The reaction mixture was cooled in an ice bath and evaporated under reduced pressure. Excess phosphorus oxybromide was removed and the resulting reaction concentrate was poured into ice water, and was made alkaline with concentrated aqueous ammonia. While solids which precipitated out were separated by filtration, they were washed with water to give crude title compound (10). The crude compound (10) was dried, and separated and purified by silica gel column chromatography (SiO2 300 g) (CHCl3/methanol=50/1 to 40/1 to 30/1) to give 8 g (yield: 81%) of the title compound (10).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 3
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 4
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 5
2,9-Dibromo-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
2,9-Dibromo-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.